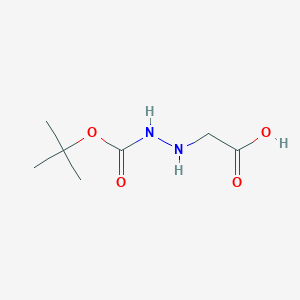

2-(2-(tert-Butoxycarbonyl)hydrazinyl)acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

La tuberostemonina es un compuesto alcaloide natural que se encuentra en las raíces de la planta Stemona tuberosa, que pertenece a la familia Stemonaceae . Este compuesto se ha utilizado tradicionalmente en la medicina china por sus propiedades antitusivas (supresoras de la tos) e insecticidas . La tuberostemonina se caracteriza por su singular estructura central de pirroloazépina, que está unida a dos anillos de butirolactona .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La extracción y purificación de la tuberostemonina de Stemonae Radix implica un método de extracción en fase sólida (SPE) combinado con cromatografía líquida de alta resolución (HPLC) . El proceso incluye los siguientes pasos:

Extracción: Las raíces de Stemona tuberosa secadas al aire se muelen en polvo y se extraen con etanol al 95%.

Acidificación y separación: El extracto crudo se acidifica con ácido clorhídrico diluido a pH 1-2 y se separa entre diclorometano y agua.

Basificación y extracción: La parte acuosa se basifica con amoníaco acuoso a pH 9-10 y se extrae con diclorometano para obtener alcaloides crudos.

Análisis De Reacciones Químicas

Tipos de reacciones

La tuberostemonina experimenta diversas reacciones químicas, entre ellas:

Reducción: En presencia de exceso de dióxido de platino, la tuberostemonina produce un derivado dihidro.

Reactivos y condiciones comunes

Agentes oxidantes: Permanganato de potasio, óxido de plata.

Agentes reductores: Dióxido de platino.

Ácidos y bases: Ácido clorhídrico, amoníaco.

Productos principales

Productos de oxidación: Compuesto C17, sustancia neutra C22H29O4N.

Productos de reducción: Derivado dihidro.

Aplicaciones Científicas De Investigación

La tuberostemonina tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Biología: Se investiga por sus propiedades insecticidas y su papel en la inhibición de la acetilcolinesterasa.

Medicina: Se estudian sus actividades antitusivas, antiinflamatorias y antitumorales.

Industria: Posible uso como agente comercial en la agricultura y la medicina debido a sus versátiles bioactividades.

Mecanismo De Acción

La tuberostemonina ejerce sus efectos a través de diversos objetivos y vías moleculares:

Actividad antitusiva: Inhibe el reflejo de la tos actuando sobre el sistema nervioso central.

Actividad insecticida: Inhibe la acetilcolinesterasa, lo que lleva a la acumulación de acetilcolina y posterior parálisis de los insectos.

Actividad antiinflamatoria: Inhibe la expresión de mediadores inflamatorios.

Actividad antitumoral: Revierte la resistencia a múltiples fármacos mediada por la glicoproteína de permeabilidad en las células cancerosas.

Comparación Con Compuestos Similares

La tuberostemonina forma parte de un grupo de alcaloides que se encuentran en el género Stemona. Entre los compuestos similares se encuentran:

Neotuberostemonina: Otro alcaloide de Stemona tuberosa con propiedades antitusivas e insecticidas similares.

Epoxy-tuberostemonol: Un derivado de la tuberostemonina con características estructurales únicas.

Croomina: Se encuentra tanto en los géneros Stemona como en Croomia, conocido por su actividad insecticida.

La tuberostemonina es única por su específica estructura central de pirroloazépina y sus versátiles bioactividades, lo que la convierte en una estructura principal prometedora para su posterior desarrollo en diversos campos .

Propiedades

Número CAS |

115262-99-2 |

|---|---|

Fórmula molecular |

C7H14N2O4 |

Peso molecular |

190.2 g/mol |

Nombre IUPAC |

2-[2-[(2-methylpropan-2-yl)oxycarbonyl]hydrazinyl]acetic acid |

InChI |

InChI=1S/C7H14N2O4/c1-7(2,3)13-6(12)9-8-4-5(10)11/h8H,4H2,1-3H3,(H,9,12)(H,10,11) |

Clave InChI |

GJYLMTIEJPIZOA-UHFFFAOYSA-N |

SMILES |

CC(C)(C)OC(=O)NNCC(=O)O |

SMILES canónico |

CC(C)(C)OC(=O)NNCC(=O)O |

Sinónimos |

Hydrazinecarboxylic acid, 2-(carboxymethyl)-, 1-(1,1-dimethylethyl) ester (9CI) |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.